2-(Carbamoylamino)-5-[4-(3,5-dimethyl-1,2-oxazol-4-YL)-2-(pyrrolidin-3-yloxy)phenyl]thiophene-3-carboxamide
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Overview
Description
2-(Carbamoylamino)-5-[4-(3,5-dimethyl-1,2-oxazol-4-YL)-2-(pyrrolidin-3-yloxy)phenyl]thiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carbamoylamino)-5-[4-(3,5-dimethyl-1,2-oxazol-4-YL)-2-(pyrrolidin-3-yloxy)phenyl]thiophene-3-carboxamide typically involves multi-step organic reactions. The key steps may include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the oxazole ring: This step might involve the condensation of appropriate aldehydes and amines.
Attachment of the pyrrolidine group: This can be done via nucleophilic substitution reactions.
Final assembly: The various fragments are then coupled together under specific conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include:
Use of automated synthesizers: To handle multiple steps efficiently.
Optimization of reaction conditions: Such as temperature, solvent, and pH to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Various substitution reactions can take place, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It may be incorporated into polymers to enhance their properties.
Biology
Biological Probes: Used in studying biological pathways and interactions.
Enzyme Inhibitors: Potential use as inhibitors in various biochemical assays.
Medicine
Drug Development: The compound could serve as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents:
Industry
Chemical Sensors: Used in the development of sensors for detecting specific analytes.
Organic Electronics:
Mechanism of Action
The mechanism of action of 2-(Carbamoylamino)-5-[4-(3,5-dimethyl-1,2-oxazol-4-YL)-2-(pyrrolidin-3-yloxy)phenyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with specific biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Carbamoylamino)-5-[4-(3,5-dimethyl-1,2-oxazol-4-YL)phenyl]thiophene-3-carboxamide
- 2-(Carbamoylamino)-5-[4-(1,2-oxazol-4-YL)-2-(pyrrolidin-3-yloxy)phenyl]thiophene-3-carboxamide
Uniqueness
The uniqueness of 2-(Carbamoylamino)-5-[4-(3,5-dimethyl-1,2-oxazol-4-YL)-2-(pyrrolidin-3-yloxy)phenyl]thiophene-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(carbamoylamino)-5-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-pyrrolidin-3-yloxyphenyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-10-18(11(2)30-26-10)12-3-4-14(16(7-12)29-13-5-6-24-9-13)17-8-15(19(22)27)20(31-17)25-21(23)28/h3-4,7-8,13,24H,5-6,9H2,1-2H3,(H2,22,27)(H3,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFIXEFNQPDISY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=C(C=C2)C3=CC(=C(S3)NC(=O)N)C(=O)N)OC4CCNC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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